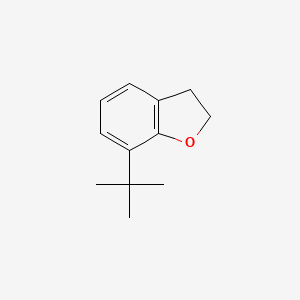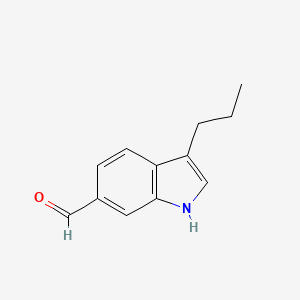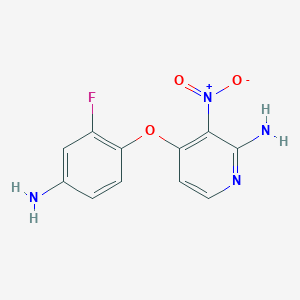
2-(5-iodopyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-iodopyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position and an ethanol group at the 1-position. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodopyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One possible route could be:
Iodination: Starting with pyrazole, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Ethanol Group Introduction: The iodinated pyrazole can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
2-(5-iodopyrazol-1-yl)ethanol can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups (e.g., amine, hydroxyl) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: 2-(5-Iodo-pyrazol-1-yl)-acetaldehyde or 2-(5-Iodo-pyrazol-1-yl)-acetic acid.
Reduction: 2-(5-Hydro-pyrazol-1-yl)-ethanol.
Substitution: 2-(5-Substituted-pyrazol-1-yl)-ethanol derivatives.
科学研究应用
Chemistry
In chemistry, 2-(5-iodopyrazol-1-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole rings are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives might be investigated for their potential therapeutic effects. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-(5-iodopyrazol-1-yl)ethanol would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom might enhance binding affinity or selectivity.
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-pyrazol-1-yl)-ethanol
- 2-(5-Chloro-pyrazol-1-yl)-ethanol
- 2-(5-Fluoro-pyrazol-1-yl)-ethanol
Uniqueness
2-(5-iodopyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets.
属性
分子式 |
C5H7IN2O |
|---|---|
分子量 |
238.03 g/mol |
IUPAC 名称 |
2-(5-iodopyrazol-1-yl)ethanol |
InChI |
InChI=1S/C5H7IN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4H2 |
InChI 键 |
MNTGNXXNBMJOOW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N(N=C1)CCO)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B8436720.png)



![3-Iodo-1H-thieno[3,2-c]pyrazole-5-methanol](/img/structure/B8436752.png)






![(1R)-4-[1-(4-Bromophenyl)ethyl]morpholine](/img/structure/B8436806.png)
